
1,3,5-Tris((1H-pyrazol-1-yl)methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris((1H-pyrazol-1-yl)methyl)benzene is an organic compound characterized by a benzene ring substituted with three pyrazole groups at the 1, 3, and 5 positions. This compound is known for its unique structural properties, making it a valuable ligand in coordination chemistry and catalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris((1H-pyrazol-1-yl)methyl)benzene typically involves the alkylation of pyrazoles with poly(bromomethyl)benzene. One common method includes dissolving 3,5-dimethyl-1H-pyrazole and potassium tert-butoxide in tetrahydrofuran (THF) and stirring the mixture at reflux for 2 hours. After cooling to room temperature, a solution of 1,3,5-tris(bromomethyl)benzene is added, and the reaction is allowed to proceed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tris((1H-pyrazol-1-yl)methyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The pyrazole groups can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the pyrazole rings .
Aplicaciones Científicas De Investigación
1,3,5-Tris((1H-pyrazol-1-yl)methyl)benzene has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris((1H-pyrazol-1-yl)methyl)benzene involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can exhibit catalytic activity, facilitating various chemical reactions. The pyrazole groups provide multiple coordination sites, enhancing the stability and reactivity of the complexes .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene: Similar structure but with methyl groups on the pyrazole rings.
1,3,5-Tris((1H-imidazol-1-yl)methyl)benzene: Contains imidazole groups instead of pyrazole.
1,3,5-Tris((1H-1,2,3-triazol-1-yl)methyl)benzene: Features triazole groups in place of pyrazole.
Uniqueness
1,3,5-Tris((1H-pyrazol-1-yl)methyl)benzene is unique due to its specific arrangement of pyrazole groups, which provides distinct coordination chemistry properties. This makes it particularly valuable in forming stable metal complexes with diverse catalytic applications .
Propiedades
Fórmula molecular |
C18H18N6 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
1-[[3,5-bis(pyrazol-1-ylmethyl)phenyl]methyl]pyrazole |
InChI |
InChI=1S/C18H18N6/c1-4-19-22(7-1)13-16-10-17(14-23-8-2-5-20-23)12-18(11-16)15-24-9-3-6-21-24/h1-12H,13-15H2 |
Clave InChI |
IRBWFDAPHKEMOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)CC2=CC(=CC(=C2)CN3C=CC=N3)CN4C=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


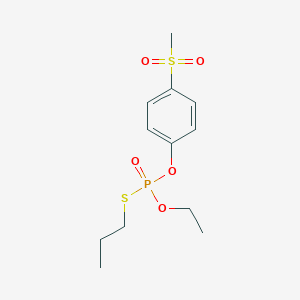
![4,12-Diazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-triene](/img/structure/B13745243.png)
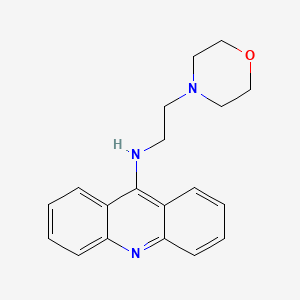
![4-Ethyl-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13745250.png)

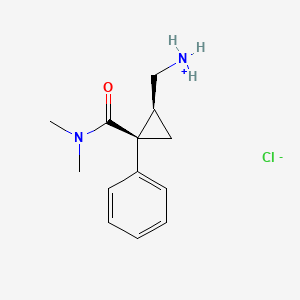
![5,5'-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid](/img/structure/B13745276.png)
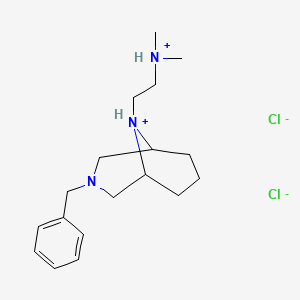
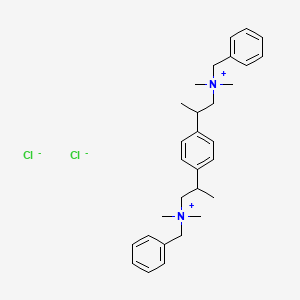

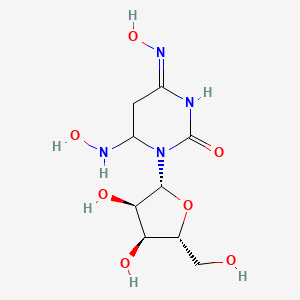
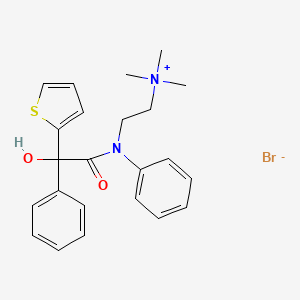
![2-[2-[(1aR,7aR)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B13745303.png)
![N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide;oxalic acid](/img/structure/B13745306.png)
